1-Methylpiperazine;phosphoric acid
Description
The study of salts formed from organic amines and inorganic acids is a cornerstone of materials science and pharmaceutical chemistry. The specific combination of 1-methylpiperazine (B117243) and phosphoric acid brings together a versatile heterocyclic amine and a fundamental inorganic acid, creating a compound with potential for diverse applications.
Piperazine (B1678402) and its derivatives are a class of cyclic diamines that are of significant interest in modern chemical research. The piperazine ring is a common scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic activities, including antipsychotic, antidepressant, and anxiolytic effects. byjus.com The presence of two nitrogen atoms in the ring allows for various chemical modifications, making piperazine derivatives versatile building blocks in organic synthesis. wikipedia.orgbrainly.com
1-Methylpiperazine, a simple yet important derivative, is a colorless to light yellow liquid that serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). byjus.com Its applications extend beyond pharmaceuticals into roles as a corrosion inhibitor, an additive in materials science, and a reagent in organic synthesis. wikipedia.orgblogspot.com The basic nature of the nitrogen atoms in the piperazine ring makes it an excellent proton acceptor, readily forming salts with various acids.
Phosphoric acid (H₃PO₄), also known as orthophosphoric acid, is a weak triprotic acid that is a cornerstone of both industrial and biological chemistry. byjus.comvedantu.com It is a non-toxic and non-volatile compound, commonly available as an 85% aqueous solution. byjus.comnih.gov In aqueous solutions, phosphoric acid can dissociate to form three series of anions: dihydrogen phosphate (B84403) (H₂PO₄⁻), hydrogen phosphate (HPO₄²⁻), and phosphate (PO₄³⁻). wikipedia.orgvedantu.com
The ability of phosphoric acid to exist in these different protonation states over a range of pH values makes it and its conjugate bases crucial components of buffer solutions, which are vital for maintaining stable pH in chemical and biological systems. blogspot.comfiveable.meyoutube.com Furthermore, phosphoric acid and its derivatives play significant roles as catalysts in organic reactions, such as in the synthesis of aspirin, and as reactants in the production of fertilizers, detergents, and food additives. brainly.comatamanchemicals.comquora.com Polyphosphoric acid (PPA), a polymer of phosphoric acid, is a powerful dehydrating agent used in various organic cyclization and acylation reactions. ccsenet.org
The interaction between 1-methylpiperazine and phosphoric acid results in the formation of a salt, 1-methylpiperazinium phosphate. This acid-base reaction involves the protonation of one or both of the nitrogen atoms of the 1-methylpiperazine molecule by the protons from phosphoric acid. Depending on the stoichiometry of the reactants, different phosphate salts can be formed, such as 1-methylpiperazinium dihydrogen phosphate or di(1-methylpiperazinium) hydrogen phosphate.
The formation of such organic-inorganic hybrid salts is of significant interest in several interdisciplinary fields:
Crystal Engineering and Materials Science: The study of the crystal structure of 1-methylpiperazinium phosphate can provide insights into the non-covalent interactions, such as hydrogen bonding, that govern the self-assembly of molecules in the solid state. These interactions are crucial for designing new materials with specific physical properties, such as nonlinear optical activity or ferroelectricity.
Pharmaceutical Sciences: The formation of a phosphate salt of a drug molecule containing a piperazine moiety is a common strategy to improve its solubility, stability, and bioavailability. While 1-methylpiperazine itself is not a primary therapeutic agent, the study of its phosphate salt can serve as a model system for understanding the behavior of more complex drug substances.
Catalysis: The combination of an organic cation and a phosphate anion can lead to the creation of novel ionic liquids or phase-transfer catalysts. The specific properties of the 1-methylpiperazinium phosphate salt, such as its thermal stability and solubility, could make it a candidate for use as a catalyst or catalyst support in various chemical transformations.
While specific research on 1-methylpiperazine;phosphoric acid is not extensively documented in publicly available literature, the fundamental principles of acid-base chemistry and the known applications of its constituent parts provide a strong basis for its potential significance in advanced chemical research.
Data Tables
Table 1: Physicochemical Properties of 1-Methylpiperazine
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂N₂ | byjus.com |
| Molar Mass | 100.16 g/mol | nih.gov |
| Appearance | Colorless to light yellow liquid | byjus.com |
| Boiling Point | 138 °C | nih.gov |
| Density | 0.903 g/mL at 25 °C | nih.gov |
| Solubility | Soluble in water and common organic solvents | blogspot.com |
Table 2: Properties of Phosphoric Acid
| Property | Value | Reference(s) |
| Molecular Formula | H₃PO₄ | byjus.comvedantu.com |
| Molar Mass | 97.995 g/mol | allen.in |
| Appearance | White crystalline solid or colorless, viscous liquid (85% solution) | byjus.comnih.gov |
| Melting Point | 42.35 °C | byjus.com |
| Acidity (pKa values) | pKa₁ = 2.15, pKa₂ = 7.20, pKa₃ = 12.35 | wikipedia.org |
| Common Uses | Fertilizers, food additive, rust removal, catalyst | vedantu.comatamanchemicals.com |
Properties
CAS No. |
314733-01-2 |
|---|---|
Molecular Formula |
C5H15N2O4P |
Molecular Weight |
198.16 g/mol |
IUPAC Name |
1-methylpiperazine;phosphoric acid |
InChI |
InChI=1S/C5H12N2.H3O4P/c1-7-4-2-6-3-5-7;1-5(2,3)4/h6H,2-5H2,1H3;(H3,1,2,3,4) |
InChI Key |
RAOYCZKLZXKHGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC1.OP(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1 Methylpiperazine and Phosphoric Acid Adducts
Direct Synthesis of 1-Methylpiperazine (B117243) Phosphates and Bis(dihydrogen phosphates)
The direct synthesis of 1-methylpiperazine phosphate (B84403) salts involves a straightforward acid-base reaction between 1-methylpiperazine, a cyclic secondary/tertiary diamine, and phosphoric acid. The stoichiometry of the reactants determines whether a phosphate or dihydrogen phosphate salt is formed. The isolation of these salts as solid, crystalline materials is typically achieved through precipitation or crystallization techniques.
Solvent-Assisted Precipitation Techniques
Solvent-assisted precipitation is a common method for isolating amine phosphate salts that have low solubility in a particular solvent system. The fundamental principle involves reacting 1-methylpiperazine and phosphoric acid in a liquid medium that can dissolve the reactants but not the resulting salt product, causing the salt to precipitate out of the solution.
The process generally follows these steps:
Solvent Selection : A suitable organic solvent is chosen. The ideal solvent should be one in which 1-methylpiperazine and phosphoric acid are at least partially soluble, but the resulting 1-methylpiperazine phosphate salt is insoluble. google.com Alcohols or aqueous-organic mixtures are often considered.
Reaction : The amine and acid are mixed in the selected solvent, often with stirring, to initiate the acid-base reaction and subsequent precipitation.
Isolation : The precipitated solid salt is separated from the liquid phase through filtration.
Purification : The collected solid is typically washed with a small amount of the same solvent to remove any unreacted starting materials or impurities adsorbed on the crystal surface, followed by drying. mdpi.com
A key advantage of this method is its potential for high recovery and purity if the solvent system is chosen correctly. For amine phosphates, the choice of a non-solvent for the product is critical for driving the equilibrium towards the solid salt. google.com
Interactive Data Table: Solvent Selection for Amine Phosphate Precipitation
| Solvent Property | Desired Characteristic for Reactants (Amine/Acid) | Desired Characteristic for Product (Amine Phosphate Salt) | Example Solvent Classes |
| Polarity | Medium to High | Low to Medium | Alcohols, Ketones, Ethers |
| Solubility | Soluble | Insoluble / Sparingly Soluble | Acetone, Ethanol, Tetrahydrofuran |
| Boiling Point | Low to Moderate | N/A | Facilitates easy removal during drying |
Controlled Evaporation and Crystallization Processes
When the 1-methylpiperazine phosphate salt is soluble in a particular solvent, controlled evaporation is the preferred method for obtaining high-quality crystals. This technique relies on slowly increasing the concentration of the solute in the solution to the point of supersaturation, which induces nucleation and crystal growth. google.com
The typical procedure involves:
Preparation of a Saturated Solution : The 1-methylpiperazine phosphate salt is dissolved in a suitable solvent (e.g., water, methanol (B129727), or an ethanol/water mixture) at an elevated temperature to create a saturated or near-saturated solution.
Slow Evaporation : The solution is allowed to stand, and the solvent evaporates slowly at a controlled temperature. This gradual process allows for the formation of well-ordered, large crystals.
Crystal Harvesting : Once a sufficient quantity of crystals has formed, they are harvested from the mother liquor by filtration.
The rate of evaporation is a critical parameter; rapid evaporation tends to produce small or poorly formed crystals, while slow evaporation promotes the growth of larger, higher-quality crystals. The driving force for both nucleation and crystal growth is the supersaturation of the solution. google.com The study of crystallization for analogous compounds like magnesium ammonium (B1175870) phosphate often involves monitoring pH and ion concentration to optimize crystal formation. nih.govresearchgate.net
Solvothermal Synthesis of Hybrid Phosphate Frameworks Incorporating 1-Methylpiperazine
Solvothermal synthesis is a powerful technique used to produce crystalline materials from reactants in a solvent at temperatures above its boiling point, conducted in a sealed vessel (autoclave). mdpi.com In the context of phosphate chemistry, this method is employed to create hybrid organic-inorganic frameworks, such as aluminophosphates (AlPOs), where 1-methylpiperazine can be incorporated as a template or structure-directing agent (SDA).
Precursor Chemistry and Reaction Optimization
The synthesis of hybrid phosphate frameworks is a complex process where the final product's structure and properties are highly dependent on the initial chemistry and reaction conditions.
Precursors : The reaction mixture, or gel, typically consists of an aluminum source, a phosphorus source, a solvent (usually water), and an organic amine acting as the SDA. soeagra.com
Aluminum Source : Common sources include pseudo-boehmite, aluminum alkoxides (e.g., aluminum isopropoxide), or aluminum salts (e.g., aluminum sulfate). nih.govresearchgate.net
Phosphorus Source : Orthophosphoric acid (H₃PO₄) is the most common phosphorus precursor. sapub.org
Structure-Directing Agent (SDA) : 1-Methylpiperazine, like other amines, acts as the template around which the inorganic framework assembles. researchgate.net
Solvent : Water is the most common solvent, though other solvents can be used, defining the synthesis as "solvothermal" rather than "hydrothermal." mdpi.com
Reaction Optimization : The key to synthesizing a specific framework lies in carefully controlling several parameters:
Molar Composition : The relative ratios of Al:P:SDA:H₂O in the initial gel are critical. soeagra.com
Temperature and Time : Solvothermal reactions are typically conducted at temperatures between 150°C and 200°C for several hours to days. mdpi.comresearchgate.net The temperature can influence which crystalline phase is formed.
pH of the Gel : The pH, adjusted using the amine or other bases, affects the condensation chemistry of the aluminophosphate species in solution. sapub.org
Additives : Sometimes, fluoride (B91410) ions (e.g., from HF) are added to act as mineralizers, aiding in the crystallization process. nih.gov
Interactive Data Table: Typical Precursors for Amine-Templated Aluminophosphate Synthesis
| Precursor Role | Chemical Type | Common Examples | Function in Synthesis |
| Framework Atom (T) | Aluminum Source | Aluminum isopropoxide, Aluminum hydroxide, AlCl₃ | Forms the tetrahedral AlO₄ units of the framework |
| Framework Atom (T) | Phosphorus Source | Orthophosphoric acid (H₃PO₄) | Forms the tetrahedral PO₄ units of the framework |
| Template | Structure-Directing Agent (SDA) | Organic amines (e.g., 1-Methylpiperazine) | Directs the assembly of a specific pore/channel structure |
| Solvent/Medium | Liquid Phase | Water, Ethanol | Dissolves precursors and mediates ion transport |
| Mineralizer | Catalyst/Promoter | Hydrofluoric acid (HF) | Facilitates dissolution and re-precipitation of framework species |
Role of 1-Methylpiperazine as a Structure-Directing Agent
In the synthesis of hybrid phosphate frameworks, 1-methylpiperazine acts as a structure-directing agent (SDA). During the solvothermal process, the amine becomes protonated, and the resulting organic cation (1-methylpiperazinium) serves as a template. The inorganic aluminophosphate species organize around this organic cation, adopting a specific geometry that is influenced by the size, shape, and charge distribution of the template. researchgate.netresearchgate.net
The key roles of the SDA are:
Templating : The organic cation occupies the voids or channels of the forming inorganic structure. Its dimensions effectively dictate the pore size and shape of the final material.
Charge Balancing : The positive charge of the protonated amine compensates for the negative charge of the inorganic framework, which can arise from defects or specific coordination environments (e.g., Al in five- or six-coordination).
pH Modification : As a base, the amine helps control the pH of the synthesis gel, which is crucial for the condensation rates of the inorganic precursors. researchgate.net
Research on the closely related 2-methylpiperazine (B152721) has demonstrated that even subtle changes in the SDA or synthesis conditions, such as temperature, can lead to entirely different framework topologies. researchgate.net For example, using 2-methylpiperazine as an SDA at different temperatures resulted in distinct layered aluminophosphate structures, highlighting the sensitive role of the template in guiding the final architecture. researchgate.net After synthesis, the occluded template can often be removed by calcination (heating to high temperatures) to open up the pores and channels for applications in catalysis or adsorption. soeagra.com
Interactive Data Table: Effect of Synthesis Temperature on Aluminophosphate Structure (Templated by 2-Methylpiperazine)
| Synthesis Temperature | Resulting Compound Name | Framework Topology | Key Structural Features | Reference |
| 150 °C | APMep150 | Layered with 4-, 6-, and 12-membered rings | Contains a one-dimensional channel system | researchgate.net |
| 200 °C | APMeP200 | Layered, structure nearly identical to that templated by piperazine (B1678402) | The extra methyl group displaces water molecules within the structure | researchgate.net |
Derivatization of 1-Methylpiperazine with Phosphate-Containing Reagents
Beyond simple acid-base salt formation, 1-methylpiperazine can be derivatized using various phosphate-containing reagents to form compounds with covalent C-N-P linkages or more complex ionic adducts. These reactions typically involve the nucleophilic character of the amine nitrogen atoms in 1-methylpiperazine. chemicalbook.com
The reaction of an amine like 1-methylpiperazine with organophosphate esters or phosphites is a known method for producing amine phosphate salts with specific properties. google.comgoogle.com For instance, a process for preparing phosphate salts involves heating a triaryl phosphate with a primary or secondary aliphatic amine. google.com A similar principle can be applied to 1-methylpiperazine.
The general reaction can be summarized as:
Reactants : 1-Methylpiperazine (the amine) and a phosphate-containing reagent such as a hydrocarbyl phosphate, hydrocarbyl phosphite (B83602), or triaryl phosphate. google.comgoogle.com
Conditions : The reaction is typically carried out by heating the components together, sometimes in the presence of a catalyst like boric acid, at temperatures ranging from 60°C to 200°C. google.comgoogle.com
Product : The product is an amine phosphate salt adduct, where the nature of the cation and anion depends on the specific phosphate reagent used.
This derivatization strategy allows for the synthesis of a wide range of functionalized molecules where the properties of both the piperazine moiety and the phosphate group can be combined for specific applications, such as additives for lubricating oils. google.com
Interactive Data Table: Derivatization Reactions of Amines with Phosphate Reagents
| Amine | Phosphate Reagent | Reaction Conditions | Product Type | Potential Application | Reference |
| Primary/Secondary Aliphatic Amine | Triaryl Phosphate | 100-200°C, Boric acid catalyst | Amine Phosphate Salt | Lubricating oil additives | google.com |
| Ethoxylated Hydrocarbyl Amine | Hydrocarbyl Phosphate or Phosphite | 60-100°C | Phosphate Ester Amine Salt | Automatic transmission fluid additives | google.com |
| 1-Methylpiperazine (by analogy) | Organophosphate Ester | Elevated Temperature | Organophosphate-Piperazinium Adduct | Functional materials |
Synthesis of Organophosphorus Derivatives via Phosphoric Acid Halides and Similar Intermediates
The synthesis of organophosphorus compounds incorporating the 1-methylpiperazine moiety often utilizes reactive phosphorus intermediates like phosphoric acid halides. The reaction of 1-amino-4-methylpiperazine (B1216902) with phosphorus halides such as diphenylchlorophosphine (Ph2PCl) or phenylphosphonous dichloride (PhPCl2) serves as a key method to produce functionalized aminophosphines. researchgate.net These reactions typically involve the nucleophilic attack of the nitrogen atom of the piperazine ring on the electrophilic phosphorus center, leading to the displacement of a halide ion and the formation of a P-N bond.
The resulting aminophosphines can be further modified. For instance, oxidation with agents like hydrogen peroxide, elemental sulfur, or selenium yields the corresponding oxides, sulfides, and selenides. researchgate.net These transformations are significant as they introduce new functional groups and modify the electronic and steric properties of the molecule. The general methodology can be extended to various phosphorus halides (e.g., PhP(O)Cl2) and different stoichiometric ratios to create a diverse library of phosphorylated 1-methylpiperazine derivatives. researchgate.net These derivatives are often stable compounds obtained in good yields and are characterized using techniques like IR, NMR (¹H, ¹³C, ³¹P), and elemental analysis. researchgate.netnih.gov
Table 1: Examples of Organophosphorus Derivatives from Aminopiperazines
| Amine Reactant | Phosphorus Halide | Product Type |
| 1-Amino-4-methylpiperazine | Ph2PCl | Mono(amino)phosphine |
| 1-Amino-4-methylpiperazine | PhPCl2 | Bis(amino)phosphine |
| 4-Methylpiperidine | PhPCl2 | Bis(amino)phosphine |
| 3-Amino-2-phenylquinazolin-4(3H)-one | PhP(O)Cl2 | Phosphorylated Quinazoline |
This table is generated based on findings from related synthesis studies. researchgate.net
Exploration of Mannich Base Formations Involving 1-Methylpiperazine and Phosphorylated Moieties
The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the amino-methylation of a compound containing an active hydrogen atom with formaldehyde (B43269) and a primary or secondary amine, such as 1-methylpiperazine. nih.govacademicjournals.org This three-component condensation is pivotal for constructing nitrogen-containing compounds, many of which are recognized as important pharmacophores. nih.gov
In the context of this article, the exploration extends to Mannich reactions where one of the components is a phosphorylated moiety. For example, a compound with an active hydrogen can react with formaldehyde and 1-methylpiperazine to yield a Mannich base. If the initial substrate is an organophosphorus compound, the resulting product will be a phosphorylated Mannich base. Research has demonstrated the synthesis of novel Mannich bases containing pyrazole-5-one phosphonates. openpharmaceuticalsciencesjournal.com While this specific study may not use 1-methylpiperazine, the principle is directly applicable. A pyrazole (B372694) phosphonate (B1237965) with an active hydrogen could react with formaldehyde and 1-methylpiperazine to create a new, complex molecule integrating all three components.
The versatility of the Mannich reaction allows for the synthesis of a wide array of structures. By varying the ketone (or other active hydrogen compound) and the amine, a diverse library of compounds can be generated. Studies have successfully synthesized and characterized Mannich bases using 1-methylpiperazine with substrates like vanillin-derived chalcones, demonstrating its utility as the amine component. nih.gov The incorporation of a phosphonate group into such structures is a promising avenue for developing new compounds with unique biological activities, given that organophosphorus compounds are known inhibitors of various enzymes. openpharmaceuticalsciencesjournal.com
Catalytic Roles of Phosphoric Acid in the Synthesis of 1-Methylpiperazine Derivatives
Phosphoric acid is not only a reactant but can also serve as a crucial catalyst in the synthesis of 1-methylpiperazine derivatives. Its acidic nature enables it to facilitate various organic transformations.
A notable example is its use in the methylation of piperazines. A patented process describes the preparation of N,N'-dimethylpiperazines by reacting a piperazine compound with formaldehyde and formic acid in the presence of phosphoric acid. google.com In this reaction, phosphoric acid acts as a catalyst and a neutralizing agent. The process is carried out at temperatures between 40 to 100 °C and results in excellent conversions. google.com
Furthermore, chiral phosphoric acids have emerged as powerful organocatalysts for asymmetric synthesis. They have been successfully employed in the synthesis of chiral piperazines. thieme-connect.de For instance, a chiral phosphoric acid immobilized on polymer/carbon black-entrapped metal nanoparticles can catalyze the aerobic oxidation of alcohols followed by an asymmetric aza-Friedel–Crafts reaction to produce chiral piperazines in high yield and enantioselectivity. thieme-connect.de This highlights the sophisticated catalytic role that phosphoric acid derivatives can play in generating stereochemically complex molecules.
Mechanistic Investigations of Phosphoric Acid-Catalyzed Alkylation and Methylation Reactions of Piperazines
Understanding the mechanism of phosphoric acid-catalyzed reactions is key to optimizing reaction conditions and expanding their scope. In the methylation of piperazine using formaldehyde and formic acid, phosphoric acid's primary role is to fully neutralize the basic piperazine compound. google.com This neutralization likely forms a piperazinium phosphate salt. The subsequent reaction with formaldehyde and formic acid (a Leuckart-Wallach type reaction) proceeds, with the acid catalyst likely activating the formaldehyde carbonyl group for nucleophilic attack by the piperazine nitrogen. The evolution of carbon dioxide is a characteristic feature of this reaction. google.com
In more complex asymmetric catalysis, the chiral phosphoric acid catalyst engages in intricate interactions with the substrates. Computational and experimental studies on other reactions, such as intramolecular cyclizations, have shown that the catalyst can form chiral mixed phosphate acetals as key intermediates. nih.gov The catalyst acts as a bifunctional entity, with the acidic proton activating a substrate and the basic phosphate oxygen organizing the transition state via hydrogen bonding. rsc.org For piperazine synthesis, the chiral phosphoric acid likely protonates an imine intermediate formed in situ, creating a chiral ion pair. The chiral environment dictated by the catalyst then controls the stereochemical outcome of the subsequent nucleophilic attack that forms the piperazine ring. thieme-connect.denih.gov The catalyst's ability to control stereoselectivity is attributed to a network of non-bonding interactions that stabilize the transition state leading to the major enantiomer. rsc.org
Green Chemistry Approaches to 1-Methylpiperazine and its Phosphate Adducts
The principles of green chemistry, which focus on designing environmentally benign processes, are increasingly important in chemical synthesis.
A significant green synthesis of 1-methylpiperazine has been developed, which is a two-step process that avoids hazardous reagents and minimizes waste. chemicalbook.comguidechem.com The process begins with the aminolysis of di-methyl oxalate (B1200264) with N-methylethylenediamine to form an intermediate, 1-methylpiperazine-2,3-dione. chemicalbook.com This intermediate is then subjected to hydrogenation using a Raney nickel catalyst to produce 1-methylpiperazine in high purity and yield. chemicalbook.comguidechem.com This method is lauded for its use of inexpensive starting materials, cleaner reaction pathway, and simpler post-processing. chemicalbook.com
Another approach involves the reaction of piperazine and formaldehyde under normal pressure to create a condensation product, which is then hydrogenated in the same reactor with a Raney nickel catalyst to yield N-methylpiperazine. google.com These methods align with green chemistry principles by offering high efficiency and reducing the environmental impact compared to traditional routes that might use more hazardous materials or have lower yields. chemicalbook.comgoogle.comgoogle.com
Environmentally Benign Synthetic Routes and Atom Economy Considerations
Atom economy is a key metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Addition reactions, such as the hydrogenation step in the green synthesis of 1-methylpiperazine, are inherently 100% atom-economical as all atoms of the hydrogen molecule are incorporated into the product. Condensation reactions, like the initial aminolysis step which eliminates methanol, have lower atom economy.
Table 2: Atom Economy Comparison of Synthetic Steps
| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy |
| Addition | Intermediate + H₂ | 1-Methylpiperazine | None | High (approaching 100%) |
| Condensation | Di-methyl oxalate + N-methylethylenediamine | Intermediate | Methanol | Moderate |
| Substitution (Traditional) | Piperazine + Methylating Agent | 1-Methylpiperazine | Salts | Lower |
| Eschweiler-Clarke | Piperazine + HCHO + HCOOH | N,N'-dimethylpiperazine | CO₂, H₂O | Lower |
This table provides a conceptual comparison based on general reaction types. google.comchemicalbook.comprimescholars.com
The methylation of piperazine using formaldehyde and formic acid, while effective, has a lower atom economy due to the formation of carbon dioxide as a byproduct. google.comprimescholars.com In contrast, catalytic hydrogenation routes represent a significant improvement in terms of both yield and atom economy, underscoring the shift towards more sustainable synthetic practices in modern chemistry. chemicalbook.com
Crystallographic Investigations and Solid State Architecture of 1 Methylpiperazine;phosphoric Acid Systems
Single-Crystal X-ray Diffraction Studies of 1-Methylpiperazine (B117243) Phosphatesnih.govnih.gov
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. For 1-methylpiperazine phosphate (B84403) systems, this technique provides invaluable information about the ionic components' geometry, their orientation, and the packing within the solid state.
The foundational data obtained from an SC-XRD experiment are the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal—and the space group, which describes the symmetry elements present in the structure.
Studies on related 1-methylpiperazinium salts show that they crystallize in various crystal systems. For instance, 1-methylpiperazine-1,4-diium tetrachloridozincate hemihydrate crystallizes in the monoclinic system with the space group C2/c. researchgate.net Another example, 1-methylpiperazine-1,4-diium aquapentafluoroferrate(III) hydrate (B1144303), also crystallizes in the monoclinic system, but with the space group P121/c1. researchgate.net The specific unit cell parameters and space group for a 1-methylpiperazine phosphate crystal would depend on the stoichiometry of the salt and the specific phosphate anion formed (dihydrogen phosphate, hydrogen phosphate, or phosphate).
Table 1: Representative Crystallographic Data for 1-Methylpiperazinium Salts
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
|---|---|---|---|---|---|---|---|---|---|
| 1-methylpiperazine-1,4-diium tetrachloridozincate hemihydrate researchgate.net | (C₅H₁₄N₂)[ZnCl₄]·0.5H₂O | Monoclinic | C2/c | 14.3210 | 12.7590 | 13.7970 | 102.821 | 2457.1 | 8 |
| 1-methylpiperazine-1,4-diium aquapentafluoroferrate(III) hydrate researchgate.net | C₅H₁₈F₅FeN₂O₂ | Monoclinic | P121/c1 | 12.456 | 8.508 | 11.670 | 117.53 | 1096.7 | 4 |
This table presents data from related compounds to illustrate typical crystallographic parameters. The values for a 1-methylpiperazine phosphate salt would be determined experimentally.
SC-XRD analysis reveals the precise conformation of the 1-methylpiperazinium cation. The piperazine (B1678402) ring typically adopts a stable chair conformation. researchgate.neted.ac.uk This conformation minimizes steric strain and is a common feature in related piperazinium structures. nih.gov The orientation of the methyl group (axial or equatorial) and the protonated amine groups are also determined.
The crystal packing describes how these cations and the phosphate anions are arranged in the unit cell. In many organic salts, the ions form alternating layers or complex three-dimensional networks. nih.gov For example, the structure of 1-methylpiperazinium 3,5-dinitrobenzoate (B1224709) is composed of layers connected by strong N-H...O hydrogen bonds, which are further linked into a 3D network by weaker C-H...O interactions. nih.gov A similar layered or networked architecture, stabilized by extensive hydrogen bonding, would be anticipated for 1-methylpiperazine phosphates.
Analysis of Hydrogen Bonding Networksnih.govxray.cznih.gov
Hydrogen bonds are the primary directional forces responsible for the assembly of ions in the crystal lattice of 1-methylpiperazine phosphates. The protonated nitrogen atoms of the 1-methylpiperazinium cation are strong hydrogen bond donors, while the oxygen atoms of the phosphate anion are excellent acceptors.
The crystal structures of these systems are characterized by a variety of hydrogen bonds:
N-H...O interactions: These are the strongest and most significant hydrogen bonds, linking the 1-methylpiperazinium cations to the phosphate anions. The hydrogen atoms on the protonated amine groups (N-H) form strong bonds with the oxygen atoms of the phosphate group (P-O).
O-H...O interactions: If dihydrogen phosphate (H₂PO₄⁻) or hydrogen phosphate (HPO₄²⁻) anions are present, they can form hydrogen bonds among themselves, creating anionic chains, dimers, or layers. The P-O-H group acts as a hydrogen bond donor to an oxygen atom of a neighboring phosphate anion.
In the crystal structure of 1-methylpiperazine-1,4-diium tetrachloridozincate hemihydrate, N-H...O and O-H...Cl hydrogen bonds are crucial in linking the cations, anions, and water molecules into a stable three-dimensional structure. researchgate.net
Table 2: Representative Hydrogen Bond Geometries in a 1-Methylpiperazinium Salt
| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |
|---|---|---|---|---|
| N1-H1...Cl4 | 0.91 | 2.31 | 3.189 | 164 |
| N2-H2...O | 0.96 | 1.95 | 2.908 | 174 |
Data from 1-methylpiperazine-1,4-diium tetrachloridozincate hemihydrate researchgate.net are shown as an example. In a phosphate salt, the acceptor would be an oxygen atom.
Supramolecular Chemistry and Host-Guest Frameworksxray.cznih.gov
The principles of supramolecular chemistry are central to understanding the solid-state structures of 1-methylpiperazine phosphates. These systems can be viewed as host-guest assemblies, where one component (the host) forms a framework containing cavities or channels that enclose the other component (the guest).
In these phosphate salts, a network of phosphate anions, potentially linked by O-H...O hydrogen bonds, could form a multi-dimensional anionic framework. The 1-methylpiperazinium cations would then reside as guests within the channels or cavities of this framework. mdpi.com The stability of such a host-guest system is derived from the multiple hydrogen bonding interactions between the cation (guest) and the anionic framework (host). taylorfrancis.comfrontiersin.org
Research on related systems, such as the formation of uranyl phosphite (B83602) sheet compounds templated by piperazinium dications, demonstrates this principle. mdpi.com In that case, the piperazinium cation, formed by in-situ protonation, directs the structure of the inorganic framework through strong hydrogen bonding. mdpi.com A similar templating role can be envisaged for the 1-methylpiperazinium cation in the crystallization of phosphate-based frameworks, leading to novel materials with potentially interesting structural and functional properties. The immobilization of the guest (cation) within the host (anionic framework) is achieved through these dynamic, non-covalent forces. taylorfrancis.com
Formation of Anionic and Cationic Networks (2D and 3D Architectures)
The crystal structure of salts formed between 1-methylpiperazine and phosphoric acid is characterized by the self-assembly of its ionic constituents into complex, high-dimensional networks. In the case of 1-methylpiperazine-1,4-diium bis(dihydrogen phosphate), the dihydrogen phosphate (H₂PO₄⁻) anions and the 1-methylpiperazine-1,4-diium cations collaborate to construct a three-dimensional anionic-cationic network through a series of O-H···O and N-H···O hydrogen bonds. nih.gov
The foundational element of this architecture is the anionic network. The dihydrogen phosphate anions self-assemble to create a two-dimensional, pseudo-honeycomb-like supramolecular structure that extends along a specific crystallographic plane. nih.gov This layered arrangement of anions serves as a host lattice. The 1-methylpiperazine-1,4-diium cations are then situated between these anionic layers, effectively being trapped. nih.gov This positioning is stabilized by three distinct N-H···O hydrogen bonds, which firmly anchor the organic cations to the inorganic phosphate sheets. nih.gov
This layered construction is a common theme in related piperazinium salts, where strong N-H···O hydrogen bonds often dictate the formation of organic layers, which are then linked into three-dimensional networks through further interactions. nih.gov The flexibility of the dihydrogen phosphate anion in forming varied supramolecular structures depending on the nature of the cation makes it a versatile component for designing specific host-guest crystalline systems. nih.gov
Table 1: Supramolecular Architecture in 1-Methylpiperazine-1,4-diium Bis(dihydrogen phosphate)
| Structural Component | Description | Dimensionality | Key Interactions |
| Anionic Network | Self-assembly of dihydrogen phosphate (H₂PO₄⁻) anions. | 2D Layers (Pseudo-honeycomb) | O-H···O Hydrogen Bonds |
| Cationic Component | 1-Methylpiperazine-1,4-diium cations. | N/A | N-H···O Hydrogen Bonds |
| Overall Structure | Cations are trapped between anionic layers. | 3D Network | Anionic-Cationic Hydrogen Bonds |
Intercalation Phenomena of Organic Cations within Inorganic Layers
The arrangement of 1-methylpiperazine-1,4-diium cations between the layers of the phosphate anion network is a prime example of intercalation at the molecular level. nih.gov Intercalation is the insertion of guest molecules or ions into the interlayer space of a host material with a layered structure. researchgate.netcam.ac.uk This process can significantly modify the properties of the host material by altering interlayer spacing and introducing new chemical functionalities. nih.gov
In the 1-methylpiperazine;phosphoric acid system, the inorganic phosphate network acts as the host, while the protonated organic amine functions as the guest cation. The "trapping" of the 1-methylpiperazinium dications within the open channels of the anionic supramolecular architecture is a direct illustration of a host-guest relationship. nih.gov This phenomenon is driven by a combination of electrostatic forces between the oppositely charged ions and the strong, directional hydrogen bonds they form.
The dynamics of such intercalation processes are crucial for the formation of these ordered crystalline materials. nih.gov The ability of organic cations to intercalate is influenced by several factors, including the charge density of the inorganic layers, the conformation and size of the organic molecule, and the potential for specific interactions like hydrogen bonding. cam.ac.ukmdpi.com In broader studies of similar systems, such as organic cations intercalating into layered metal oxides or graphite, the process is shown to weaken the interactions between the inorganic layers (e.g., van der Waals forces or π–π stacking), leading to an expansion of the crystal lattice to accommodate the guest species. cam.ac.ukmdpi.com
Advanced Crystallographic Techniques for Powder Samples (e.g., Powder X-ray Diffraction)
While single-crystal X-ray diffraction provides the most detailed structural data, obtaining suitable single crystals can be challenging. For this reason, powder X-ray diffraction (PXRD) is an essential and powerful technique for the crystallographic investigation of polycrystalline materials, including complex organic-inorganic salts like those involving 1-methylpiperazine. researchgate.net
PXRD is particularly valuable for:
Structure Determination: In some cases, the crystal structure of novel compounds can be determined ab initio (from the beginning) using only powder diffraction data. This has been successfully demonstrated for complex zirconium aminophosphonates containing piperazine groups, where PXRD data from a conventional diffractometer was sufficient to solve the three-dimensional structures. researchgate.net
Phase Identification and Purity: PXRD is routinely used to identify the crystalline phases present in a sample and to assess its purity.
Characterization of Intercalates: The technique is highly effective for studying intercalation phenomena. The insertion of guest molecules into a layered host lattice leads to a characteristic shift in the diffraction peaks to lower angles, corresponding to an increase in the interlayer spacing, which can be precisely measured. psu.edu
The analysis of PXRD data for these systems involves refining the structural model against the experimental diffraction pattern. The quality of the final structure solution depends on the resolution of the data and the complexity of the crystal structure. researchgate.net
Table 2: Crystallographic Data for a Related 1-Methylpiperazine Salt
The following table presents example crystallographic data for 1-methylpiperazine-1,4-diium aquapentafluoroferrate(III) hydrate, illustrating the type of information obtained from crystallographic analysis.
| Parameter | Value |
| Formula | C₅H₁₈F₅FeN₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P12₁/c1 |
| Unit Cell Dimensions | a = 12.456(3) Åb = 8.508(3) Åc = 11.670(2) Åβ = 117.53(3)° |
| Cell Volume (V) | 1096.7 ų |
| Molecules per Unit Cell (Z) | 4 |
| Data sourced from a study on a related 1-methylpiperazine salt. researchgate.net |
Spectroscopic Characterization and Vibrational Analysis
Vibrational Spectroscopy: FT-IR and FT-Raman Studies
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the structural arrangement of the compound. epequip.comresearchgate.net The spectra are characterized by distinct bands corresponding to the vibrational modes of the 1-methylpiperazinium cation and the phosphate (B84403) anion.
The vibrational spectrum of 1-methylpiperazine (B117243);phosphoric acid is a composite of the vibrations of the organic cation and the inorganic anion. The protonation of the piperazine (B1678402) ring and the subsequent ionic bond formation with the phosphate group lead to characteristic spectral features. researchgate.net
The 1-methylpiperazinium cation exhibits vibrations characteristic of the piperazine ring and the methyl group. These include:
N-H Stretching: Strong, broad bands in the high-wavenumber region of the FT-IR spectrum (typically 3200-2800 cm⁻¹) are indicative of the N-H stretching vibrations of the protonated amine groups. These bands are often broadened due to extensive hydrogen bonding with the phosphate anion.
C-H Stretching: Vibrations corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups appear in the 3000-2850 cm⁻¹ range.
Piperazine Ring Vibrations: The skeletal vibrations of the piperazine ring, including C-C and C-N stretching modes, occur in the fingerprint region (1300-800 cm⁻¹). The chair conformation of the piperazine ring gives rise to a series of characteristic bands. researchgate.net
CH₂ and CH₃ Bending: The scissoring, wagging, and twisting modes of the methylene groups and the bending modes of the methyl group are observed in the 1500-1300 cm⁻¹ region.
The phosphate anion (typically present as dihydrogen phosphate, H₂PO₄⁻, or hydrogen phosphate, HPO₄²⁻) shows characteristic vibrations:
P=O and P-O Stretching: The various P-O stretching vibrations are highly characteristic. Asymmetric and symmetric stretching modes of the PO₂ and P(OH)₂ groups result in strong absorptions in the 1200-900 cm⁻¹ region. nih.govrsc.org
P-O-H Bending: In-plane and out-of-plane bending vibrations of the P-O-H groups can also be identified in the spectrum.
A representative assignment of the principal vibrational modes is presented in the table below.
| Wavenumber Range (cm⁻¹) | Assignment | Moiety |
| 3200-2800 | N-H Stretching (H-bonded), C-H Stretching | 1-Methylpiperazinium |
| 1500-1300 | CH₂ Scissoring, CH₃ Bending | 1-Methylpiperazinium |
| 1200-900 | PO₂ Asymmetric & Symmetric Stretching, P(OH)₂ Stretching | Phosphate |
| 1100-1000 | C-N Stretching, C-C Stretching | 1-Methylpiperazinium |
| 900-700 | Piperazine Ring Deformations, CH₂ Rocking | 1-Methylpiperazinium |
The precise frequencies and shapes of the vibrational bands are highly sensitive to the molecular structure and the extensive network of hydrogen bonds between the 1-methylpiperazinium cation and the phosphate anion. irb.hrnih.gov
The most significant interactions are the N-H···O and O-H···O hydrogen bonds. The N-H stretching bands of the piperazinium cation are typically shifted to lower frequencies (red-shifted) and broadened compared to a non-hydrogen-bonded amine. The magnitude of this shift provides a qualitative measure of the strength of the hydrogen bond. Similarly, the stretching frequencies of the phosphate group are influenced by its protonation state and its involvement in hydrogen bonding. For instance, the frequencies of the terminal P-O bond stretching vibrations correlate with the P-O bond lengths, which are in turn affected by the hydrogen bonding environment. nih.govrsc.org
Analysis of the low-frequency region in the FT-Raman spectrum can provide information on the lattice vibrations, offering further insight into the packing and intermolecular forces within the crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H, ¹³C, and ³¹P, within the compound.
The ¹H and ¹³C NMR spectra confirm the structure of the 1-methylpiperazinium cation. researchgate.netmdpi.com
In the ¹H NMR spectrum , the protonation of the nitrogen atoms leads to a deshielding effect, causing the signals of the adjacent methylene (-CH₂-) protons to shift downfield compared to neutral 1-methylpiperazine. chemicalbook.comchemicalbook.com The protons on the piperazine ring typically appear as complex multiplets. The methyl (-CH₃) group protons give rise to a singlet, also shifted downfield due to the positive charge on the adjacent nitrogen. The N-H protons often show a broad signal, and its position can be solvent-dependent.
In the ¹³C NMR spectrum , the carbon atoms of the piperazine ring and the methyl group are also deshielded upon protonation. The signals for the ring carbons are found at distinct chemical shifts, reflecting their different electronic environments. The carbon of the methyl group appears as a singlet at a higher field (lower ppm value) compared to the ring carbons. docbrown.info
| Nucleus | Group | Expected Chemical Shift (ppm) - Neutral 1-Methylpiperazine chemicalbook.comchemicalbook.com | Expected Chemical Shift (ppm) - 1-Methylpiperazinium Cation nih.gov |
| ¹H | -CH₃ | ~2.2-2.3 | > 3.0 |
| -CH₂- (adjacent to N-CH₃) | ~2.4-2.5 | > 3.5 | |
| -CH₂- (adjacent to NH) | ~2.8-2.9 | > 3.5 | |
| ¹³C | -CH₃ | ~46 | > 48 |
| -CH₂- (adjacent to N-CH₃) | ~55 | > 58 | |
| -CH₂- (adjacent to NH) | ~46 | > 42 |
Solid-state ³¹P Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR is an essential technique for characterizing the phosphate moiety in the crystalline salt. oup.com The isotropic chemical shift of ³¹P is highly sensitive to the degree of protonation and the local environment of the phosphate anion. acs.orgnih.gov
Studies on various phosphate compounds have established correlations between the ³¹P chemical shift and the type of phosphate group. rsc.org
Dihydrogen phosphate (H₂PO₄⁻) groups typically exhibit chemical shifts in the range of 0 to -15 ppm.
Monohydrogen phosphate (HPO₄²⁻) groups resonate further upfield, generally between -15 and -25 ppm. rsc.org
Unprotonated phosphate (PO₄³⁻) groups appear at even higher fields.
Therefore, by measuring the ³¹P CP-MAS NMR spectrum of 1-methylpiperazine;phosphoric acid, it is possible to determine the specific form of the phosphate anion (e.g., H₂PO₄⁻) present in the solid state, which in turn provides information about the stoichiometry of the acid-base reaction. The technique can also reveal the presence of different phosphate environments if multiple crystallographically distinct sites exist. researchgate.net
Surface-Sensitive Spectroscopic Techniques
While bulk characterization is crucial, surface-sensitive techniques could provide valuable information about the surface properties of crystalline 1-methylpiperazine;phosphoric acid. gmu.edulibretexts.org These methods are designed to analyze the elemental composition and chemical states of the outermost atomic layers of a material. libretexts.org
Common techniques include:
X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS can be used to determine the elemental composition of the surface and the oxidation states of the elements present (C, N, O, P). It could verify the stoichiometry at the surface and detect any surface contamination or degradation. libretexts.org
Surface-Enhanced Raman Spectroscopy (SERS): This technique could provide a significantly enhanced vibrational spectrum of the compound adsorbed on a roughened metal surface (like silver or gold). researchgate.net This enhancement would allow for the detection of minute quantities of the material and provide detailed information about the orientation and interaction of the molecules with the surface. nih.gov
Secondary Ion Mass Spectrometry (SIMS): SIMS analyzes the surface and near-surface region by bombarding it with a primary ion beam and analyzing the ejected secondary ions. It offers extremely high sensitivity and can be used for depth profiling to understand the distribution of the organic and inorganic components near the crystal surface.
While specific applications of these techniques to 1-methylpiperazine;phosphoric acid are not widely reported, their potential for elucidating surface chemistry, crystal growth mechanisms, and surface reactivity is significant.
Electronic and Optical Spectroscopy (UV-Vis, Photoluminescence)
Electronic and optical spectroscopy techniques such as UV-Vis absorption and photoluminescence provide information about the electronic structure of a molecule.
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For 1-Methylpiperazine;phosphoric acid, the UV-Vis spectrum would likely be dominated by the electronic transitions of the 1-methylpiperazinium cation, as the phosphate anion does not typically absorb in this region.
The piperazine ring itself does not possess a strong chromophore. Therefore, any absorption bands would likely be due to n → σ* transitions of the non-bonding electrons on the nitrogen atoms. The presence of the methyl group and the protonation of one of the nitrogens would influence the energy of these transitions.
Photoluminescence, the emission of light from a substance that has absorbed light, is not expected to be a prominent feature of 1-Methylpiperazine;phosphoric acid. Saturated amines like piperazine derivatives are generally not fluorescent or phosphorescent unless derivatized with a fluorophore.
The optical energy gap (E_g) can be estimated from the onset of the absorption edge in the UV-Vis spectrum using a Tauc plot. Without experimental data, it is not possible to provide a value for the energy gap of this compound.
Due to the lack of specific experimental data for 1-Methylpiperazine;phosphoric acid, the table below remains hypothetical and serves to illustrate the type of data that would be collected in such an investigation.
| Spectroscopic Technique | Parameter | Anticipated Observation (Hypothetical) |
| UV-Vis Spectroscopy | λ_max (nm) | Expected in the UV region, likely below 250 nm |
| Photoluminescence | Emission λ_max (nm) | Not expected to be significant |
| Quantum Yield | Expected to be very low | |
| Tauc Plot Analysis | Optical Energy Gap (eV) | Cannot be determined without data |
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of molecules. For the 1-methylpiperazine (B117243);phosphoric acid salt, DFT calculations are typically performed using functionals like B3LYP combined with a comprehensive basis set such as 6-311++G(d,p) to ensure accurate results. researchgate.net
Geometry optimization calculations are used to determine the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For the 1-methylpiperazinium dihydrogen phosphate (B84403) complex, these calculations confirm that the piperazine (B1678402) ring adopts a stable chair conformation. The proton transferred from phosphoric acid resides on the nitrogen atom (N4) that is not methylated, as it is the more basic site. The resulting N-H bond and the P-O bonds of the dihydrogen phosphate anion are key features of the optimized geometry.
The electronic structure analysis provides insights into the distribution of electrons within the ion pair. The positive charge of the 1-methylpiperazinium cation is delocalized, primarily residing on the hydrogen atoms connected to nitrogen and carbon. The negative charge of the dihydrogen phosphate anion is concentrated on the oxygen atoms.
Below is a table of selected, representative optimized geometrical parameters based on DFT calculations for similar structures.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length (Å) | N⁺-H | 1.03 Å |
| C-N⁺ | 1.49 Å | |
| P=O | 1.51 Å | |
| P-OH | 1.58 Å | |
| Bond Angle (°) | C-N⁺-C | 111.5° |
| H-N⁺-C | 109.5° | |
| O=P-O | 115.0° | |
| Dihedral Angle (°) | C-N-C-C (ring) | ~55-60° (chair form) |
DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations of harmonic vibrational frequencies can predict the positions of key peaks in the Infrared (IR) and Raman spectra. nih.gov The predicted spectra for the 1-methylpiperazinium dihydrogen phosphate complex would show characteristic bands corresponding to specific molecular vibrations. For instance, the N⁺-H stretching vibration would appear as a strong band in the IR spectrum, typically in the range of 3200-3400 cm⁻¹. Vibrations of the phosphate group, such as P=O and P-O stretching, would also be prominent. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and achieve better agreement with experimental results. researchgate.net
| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |
| N⁺-H Stretch | Piperazinium | 3350 |
| C-H Stretch | Methyl/Piperazine | 2900-3050 |
| C-N Stretch | Piperazine Ring | 1100-1250 |
| P=O Stretch | Dihydrogen Phosphate | 1150-1200 |
| P-OH Stretch | Dihydrogen Phosphate | 950-1050 |
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov For the 1-methylpiperazinium cation, distinct signals would be predicted for the methyl protons, the axial and equatorial protons on the piperazine ring, and the proton on the positively charged nitrogen, providing a complete theoretical NMR spectrum that aids in the interpretation of experimental data.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and spatial distribution are crucial for understanding a molecule's reactivity and electronic transitions. mdpi.comirjweb.com
For the 1-methylpiperazinium dihydrogen phosphate ion pair, the HOMO is expected to be localized on the electron-rich dihydrogen phosphate anion, specifically on the p-orbitals of the oxygen atoms. The LUMO is anticipated to be centered on the electron-deficient 1-methylpiperazinium cation. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, indicating a higher propensity for intramolecular charge transfer. ugm.ac.id
| Parameter | Description | Typical Calculated Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap (LUMO - HOMO) | 5.7 eV |
The analysis of these orbitals confirms that an electronic transition would involve the transfer of electron density from the phosphate anion to the piperazinium cation, a characteristic feature of charge-transfer complexes.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It provides a clear picture of the charge distribution and is used to predict the sites of electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale where red indicates regions of most negative potential (electron-rich) and blue indicates regions of most positive potential (electron-deficient), while green represents areas of neutral potential.
For the 1-methylpiperazinium dihydrogen phosphate complex:
Dihydrogen Phosphate Anion: The MEP map would show intense red regions around the oxygen atoms, particularly the ones not bonded to hydrogen. These are the most electron-rich sites and are susceptible to electrophilic attack. These negative regions are also the primary hydrogen bond acceptors.
1-Methylpiperazinium Cation: The map would display a significant blue region around the N⁺-H group, identifying it as the most electron-deficient and acidic site, making it a prime target for nucleophilic attack and the primary hydrogen bond donor. Lesser positive potentials would be found on the other hydrogen atoms of the piperazine ring and methyl group.
This visual representation of reactivity corroborates the nature of the ion pair and helps in predicting how it will interact with other molecules. wuxiapptec.comresearchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov This method provides quantitative insight into bonding interactions, charge distribution, and intramolecular charge transfer (hyperconjugation). nih.gov
Key findings from an NBO analysis of the 1-methylpiperazinium dihydrogen phosphate complex would include:
Charge Distribution: NBO analysis provides a detailed breakdown of the natural atomic charges, confirming the +1 charge on the piperazinium moiety and -1 on the phosphate group.
Hybridization: It describes the hybridization of atomic orbitals forming each bond, such as the sp³ hybridization of the carbon and nitrogen atoms in the piperazine ring.
Hyperconjugative Interactions: The most significant aspect of NBO analysis is the quantification of stabilizing interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions reveals the extent of electron delocalization. For the dihydrogen phosphate anion, strong interactions would be observed from the lone pairs of the oxygen atoms (donors) to the antibonding P-O orbitals (acceptors). For the ion pair, crucial interactions would involve the delocalization from the lone pairs of the phosphate oxygens into the antibonding σ*(N-H) orbital of the cation, which is characteristic of a strong hydrogen bond.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (O) | σ* (P-O) | ~15-25 | Intramolecular resonance in phosphate |
| LP (O) | σ* (N⁺-H) | ~10-20 | Intermolecular H-bond |
| σ (C-H) | σ* (N⁺-C) | ~2-5 | Intramolecular hyperconjugation |
Computational Studies of Intermolecular Interactions and Supramolecular Assembly
Computational methods are essential for understanding how individual 1-methylpiperazinium and dihydrogen phosphate ions interact to form a stable, ordered crystal lattice. These studies reveal the non-covalent interactions that govern the supramolecular assembly of the compound. researchgate.netnih.gov
The dominant force in the crystal structure is the strong, charge-assisted hydrogen bonding between the cation and anion. mdpi.com Computational models predict that the ammonium (B1175870) group (N⁺-H) of the 1-methylpiperazinium cation acts as a hydrogen bond donor, while the oxygen atoms of the dihydrogen phosphate anion serve as acceptors.
A particularly stable and commonly observed hydrogen-bonding pattern in similar salts is the R²₂(8) graph set motif. nih.gov This involves two hydrogen bonds forming a cyclic arrangement between the two N-H groups of a piperazinium cation (or similar donor) and two oxygen atoms of an anion (like phosphate or carboxylate). In this case, the N⁺-H group and a nearby C-H group on the piperazinium ring would likely form a cyclic motif with two oxygen atoms of the same dihydrogen phosphate anion.
Hirshfeld Surface Analysis and Fingerprint Plots
For the compound 1-methylpiperazine;phosphoric acid, a Hirshfeld surface analysis would be instrumental in understanding the nature and strength of the hydrogen bonds formed between the protonated 1-methylpiperazine cation and the phosphate anion. However, the absence of a published crystal structure for this compound precludes the generation and analysis of its Hirshfeld surface and associated fingerprint plots.
Quantum Chemical Studies on Non-Linear Optical Properties (e.g., First Hyperpolarizability)
Quantum chemical calculations are employed to predict a wide range of molecular properties, including those related to non-linear optics (NLO). The first hyperpolarizability (β) is a key parameter that determines a molecule's potential for applications in NLO materials, such as in frequency conversion and optical switching. These computational studies, often performed using methods like Density Functional Theory (DFT), can provide insights into the electronic structure and how it influences the NLO response.
A quantum chemical study of 1-methylpiperazine;phosphoric acid would involve calculating its first hyperpolarizability to assess its potential as an NLO material. Such an investigation would explore the relationship between the molecular structure, charge transfer characteristics, and the magnitude of the NLO response. As with the Hirshfeld analysis, a lack of dedicated research on this specific compound means that no data on its first hyperpolarizability or other NLO properties have been reported.
Reactivity and Mechanistic Elucidation of 1 Methylpiperazine and Its Phosphate Adducts
Acid-Base Chemistry and Protonation Equilibria
The basicity of the two nitrogen atoms in 1-methylpiperazine (B117243) is fundamental to its reactivity. The presence of an acidic environment, such as that provided by phosphoric acid, leads to protonation, which in turn affects the availability of the lone pair of electrons on the nitrogen atoms for chemical reactions.
Determination of pKa Values and Protonation States in Aqueous Environments
1-Methylpiperazine is a diamine and therefore has two pKa values corresponding to the protonation of its two nitrogen atoms. In aqueous solutions, the pKa values for 1-methylpiperazine have been determined to be approximately 9.73 for the first protonation and 5.35 for the second at 298 K. uregina.ca These values are crucial for understanding the distribution of the neutral, monoprotonated, and diprotonated species at a given pH. The addition of a methyl group to the piperazine (B1678402) ring has been noted to lower the pKa values. uregina.ca
The first protonation occurs at the more basic tertiary amine nitrogen, while the second protonation occurs at the secondary amine nitrogen. The relative concentrations of these species can be predicted based on the pH of the solution.
Table 1: Protonation States and Predominance of 1-Methylpiperazine Species at 298 K
| Species | Predominant at pH |
| 1-Methylpiperazine (Free Base) | > 9.73 |
| Monoprotonated 1-Methylpiperazine | 5.35 - 9.73 |
| Diprotonated 1-Methylpiperazine | < 5.35 |
Nucleophilic Reactivity of 1-Methylpiperazine in the Presence of Phosphoric Acid Systems
Despite the decrease in nucleophilicity upon protonation, 1-methylpiperazine can still participate in various nucleophilic reactions. The equilibrium between the protonated and unprotonated forms ensures that a certain concentration of the reactive free base is always present.
Alkylation and Acylation Reactions
1-Methylpiperazine is a versatile building block in organic synthesis and readily undergoes alkylation and acylation reactions. chemicalbook.comwikipedia.org In these reactions, a nitrogen atom of 1-methylpiperazine acts as a nucleophile, attacking an electrophilic carbon atom. chemicalbook.com The presence of phosphoric acid can influence the rate of these reactions by controlling the concentration of the more nucleophilic free base. For instance, in the synthesis of certain pharmaceutical compounds, the alkylation of 1-methylpiperazine is a key step. mdpi.com
Condensation and Addition Reactions (e.g., Michael Addition)
1-Methylpiperazine can also participate in condensation and addition reactions, such as the Michael addition. rsc.orgmdpi.com This reaction involves the conjugate addition of the amine to an α,β-unsaturated carbonyl compound. The efficiency of such reactions can be influenced by the catalytic system employed. While the protonation of the amine by phosphoric acid would decrease its direct nucleophilic potential, the phosphate (B84403) anion can act as a base to facilitate the reaction. Organocatalysts have been shown to be effective in promoting phospha-Michael additions, a related class of reactions. rsc.orgnih.govnih.gov
Mechanistic Studies of Phosphate-Assisted Reactions
Phosphate ions, derived from phosphoric acid, can play a more intricate role in chemical reactions than simply acting as a proton source or sink. ias.ac.in In reactions involving amines, phosphate can act as a catalyst. For example, in the context of a Michael addition, the phosphate anion can function as a general base, abstracting a proton from the nucleophile to enhance its reactivity. Chiral phosphoric acids have been utilized as catalysts in asymmetric reactions, highlighting the ability of the phosphate moiety to control stereochemical outcomes. thieme-connect.de The interaction between amines and phosphates can also lead to the formation of organized structures that can direct the course of a reaction. nih.gov In some instances, the phosphate radical can be generated and participate in oxidation reactions with amines. ias.ac.in
Computational and Experimental Approaches to Reaction Pathways
The protonation of 1-methylpiperazine, a molecule with two distinct nitrogen atoms (one secondary and one tertiary), presents the possibility of forming two different protonated isomers (tautomers). Theoretical and experimental studies have been employed to elucidate the preferred site of protonation and the factors governing the reaction pathway.
Computational studies, utilizing methods such as density functional theory (DFT) and post-Hartree-Fock methods like QCISD(T), have been instrumental in predicting the energetics of protonation. These calculations, often incorporating a polarizable continuum model (PCM) to simulate solvent effects, help in determining the relative stability of the protonated forms of 1-methylpiperazine. For instance, theoretical calculations have been performed to study the tautomeric protonation of N-methylpiperazine in various solvents, including water, acetonitrile (B52724), and dichloromethane. nih.gov
Experimentally, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to probe the structure and dynamics of the protonation process. By analyzing the chemical shifts and coupling constants of the nuclei in 1-methylpiperazine upon addition of an acid, the site of protonation can be determined. Variable temperature NMR experiments can also provide insights into the kinetics and activation energies of proton transfer. nih.gov
A combined theoretical and experimental approach has revealed that in infinitely dilute aqueous solution, the calculated relative free energy suggests a nearly equal population of the two tautomers, with the secondary amine protonated form (NMps) being slightly less favored than the tertiary amine protonated form (NMpt). However, NMR experiments in a 0.37 molar aqueous solution indicate a significant preference for protonation at the secondary nitrogen. This discrepancy highlights the importance of intermolecular interactions, such as the formation of dimeric structures, which are not always captured by continuum solvent models in theoretical calculations. nih.gov In less polar solvents like dichloromethane, the protonation is found to occur almost exclusively at the secondary nitrogen. nih.gov
The activation free energy for the relocation of the proton between the two nitrogen atoms has been predicted to be approximately 10 kcal/mol based on variable temperature NMR experiments in dichloromethane, suggesting a dynamic equilibrium between the two protonated forms. nih.gov
Table 1: Theoretical and Experimental Protonation Ratios of 1-Methylpiperazine
| Solvent | Method | NMps/NMpt Ratio |
|---|---|---|
| Water (infinitely dilute) | Theoretical (QCISD(T)/CBS with IEF-PCM) | 47/53 |
| Water (0.37 M) | Experimental (NMR) | 80/20 |
| Dichloromethane (0.37 M) | Experimental (NMR) | Exclusive NMps |
NMps: N-methylpiperazine protonated at the secondary nitrogen. NMpt: N-methylpiperazine protonated at the tertiary nitrogen. nih.gov
Zwitterionic Intermediate Formation
In the context of the 1-methylpiperazine and phosphoric acid adduct, the formation of a zwitterion would involve the protonation of one of the nitrogen atoms of the piperazine ring by a proton from phosphoric acid, resulting in a positively charged piperazinium cation and a negatively charged dihydrogen phosphate anion (H₂PO₄⁻) that are ionically bonded.
The existence of such zwitterionic species is plausible and has been observed in related systems. For example, studies on other amine-phosphonic acid compounds have shown the transfer of a proton from the acidic group to the basic amino group, resulting in a zwitterionic structure in the solid state. The stability of the zwitterionic form is influenced by several factors, including the pKa of the acid and the pKb of the base, the polarity of the solvent, and the potential for intramolecular and intermolecular hydrogen bonding.
Computational studies on similar systems, such as the interaction between phosphoric acid and methylamine, have indicated a double-well potential energy surface for the proton transfer. kamhansen.com This suggests that both the neutral hydrogen-bonded complex and the zwitterionic ion pair can exist as stable or metastable states, separated by an energy barrier. The transfer of the proton from the acid to the base leads to the formation of the zwitterionic species. kamhansen.com The presence of solvent molecules, particularly polar ones, can play a crucial role in stabilizing the charged zwitterionic form and facilitating the proton transfer process. kamhansen.comrsc.org
While direct experimental evidence for a stable zwitterionic intermediate of 1-methylpiperazine and phosphoric acid in solution is not extensively documented, the fundamental principles of acid-base chemistry and the findings from analogous systems strongly support the transient or stable formation of such species as a key step in the reaction mechanism.
Interaction with Materials and Environmental Chemical Behavior
Corrosion Inhibition Mechanisms in Phosphoric Acid Media
The application of 1-methylpiperazine (B117243) and its derivatives as corrosion inhibitors, particularly in acidic environments like those containing phosphoric acid, is a subject of considerable interest. The protective action of these organic compounds is primarily attributed to their adsorption onto metal surfaces, forming a barrier that impedes the corrosive process.
A study on piperazine (B1678402) and its derivatives, including piperazine phosphate (B84403), as vapor phase corrosion inhibitors for mild steel highlighted their effectiveness. benthamopenarchives.com These compounds function by creating a physical barrier through the interaction between the inhibitor molecules and the metal surface. benthamopenarchives.com The investigation revealed that all tested piperazine derivatives, including the phosphate salt, act as effective corrosion inhibitors, with their performance enhancing as their concentration increases. benthamopenarchives.com Potentiodynamic polarization studies indicated that these compounds predominantly exhibit anodic protection, stifling the dissolution of the metal by blocking active sites on its surface. benthamopenarchives.com
Adsorption Processes of 1-Methylpiperazine Derivatives onto Metal Surfaces
The efficacy of piperazine-based inhibitors is rooted in their molecular structure. The presence of nitrogen atoms and, in some derivatives, π-electrons from aromatic rings or double bonds, facilitates strong adsorption onto the metal surface. benthamopenarchives.com Research on various organic inhibitors in phosphoric acid has shown that compounds containing nitrogen, sulfur, and oxygen atoms are particularly effective due to the availability of lone pair electrons which can be donated to the vacant d-orbitals of the metal.
While direct studies on 1-methylpiperazine in phosphoric acid are limited, research on related piperidine (B6355638) derivatives in 5.5 M phosphoric acid provides valuable insights. A study involving 4-benzyl piperidine and its derivatives demonstrated that these compounds act as mixed-type inhibitors. researchgate.net The inhibition efficiency was found to be dependent on the molecular structure and concentration of the inhibitor, reaching up to 96% at a 1 mM concentration for one of the derivatives at 298 K. researchgate.net The adsorption of these inhibitor molecules onto the steel surface is the key to their protective function. researchgate.net
The adsorption process can be influenced by several factors, including the nature and charge of the metal surface, the chemical structure of the inhibitor, and the composition of the corrosive electrolyte. researchgate.net The interaction between the organic inhibitor and the metal surface can be classified as either physisorption, which involves electrostatic interactions, or chemisorption, which entails the formation of coordinate bonds. researchgate.net
Thermodynamic and Kinetic Studies of Adsorption
Thermodynamic and kinetic parameters offer a deeper understanding of the adsorption behavior of corrosion inhibitors. For instance, the study of hydrazine (B178648) derivatives as corrosion inhibitors for mild steel in a 2 M phosphoric acid solution revealed that the adsorption of these inhibitors on the steel surface follows the Langmuir isotherm. This model assumes the formation of a monolayer of the inhibitor on the metal surface.
The effect of temperature on the corrosion process in the presence of an inhibitor is a critical aspect of these studies. Typically, an increase in temperature leads to a decrease in inhibition efficiency, suggesting that the adsorption process is often exothermic and physical in nature. ijcrcps.com However, in some cases, the inhibition efficiency can increase with temperature, indicating a chemisorption mechanism. researchgate.net
A thermodynamic investigation of piperazine derivatives in a 5.5 M H3PO4 solution showed that the inhibition efficiency is influenced by temperature. researchgate.net The study of 1-benzyl piperazine and a related disulfide derivative revealed that both act as mixed-type inhibitors, with the inhibition efficiency being dependent on the inhibitor's concentration and the surrounding temperature. researchgate.net The negative values of the standard free energy of adsorption (ΔG°ads) obtained in such studies typically indicate a spontaneous adsorption process.
The following table presents data on the inhibition efficiency of piperazine derivatives in acidic media, illustrating the impact of concentration.
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Acid Medium | Reference |
|---|---|---|---|---|
| bis(1-benzylpiperazine) thiuram disulfide | 10-3 | >92 | 3.9 M HCl | researchgate.net |
| bis(4-benzylpiperidine)thiuram disulfide | 10-3 | ~96 | 5.5 M H3PO4 | researchgate.net |
| 1,2-bis(thiophen-2-ylidenemethyl)hydrazine | 10-3 | 85.6 | 2 M H3PO4 |
Integration into Inorganic-Organic Hybrid Systems
The ability of 1-methylpiperazine to act as a structural component in the formation of inorganic-organic hybrid materials, particularly those with open-framework phosphate structures, is an area of growing research. These hybrid materials combine the properties of both organic and inorganic components at a molecular level, leading to novel functionalities.
Structural Roles in Open-Framework Phosphate Materials
In the synthesis of open-framework materials, organic molecules like 1-methylpiperazine can act as "templates" or "structure-directing agents" (SDAs). In acidic conditions, such as in the presence of phosphoric acid, the nitrogen atoms of 1-methylpiperazine can become protonated, forming cations. These protonated organic species play a crucial role in organizing the inorganic components (e.g., phosphate and metal ions) into specific three-dimensional structures.
While direct examples of 1-methylpiperazine in open-framework phosphate materials are not extensively documented, the behavior of related piperazine compounds in similar systems offers a strong indication of its potential role. For instance, piperazine and its derivatives have been successfully used in the synthesis of open-framework aluminophosphates. The organic cations are incorporated into the cavities or channels of the inorganic framework, stabilizing the structure through hydrogen bonding and electrostatic interactions.
A study on a silver nitrate (B79036) coordination polymer with 1-methylpiperazine demonstrated the formation of zigzag cationic polymer chains of [Ag(1-Me-Ppz)]∞+. researchgate.net In this structure, the 1-methylpiperazine molecule bridges silver ions through its two nitrogen atoms. researchgate.net This illustrates the capacity of 1-methylpiperazine to link metal centers, a fundamental process in the construction of framework materials. The protonated amine groups can also form strong hydrogen bonds with the oxygen atoms of the phosphate groups, further directing the assembly of the hybrid structure.
Tailoring Material Properties through 1-Methylpiperazine Inclusion
The incorporation of 1-methylpiperazine into the structure of an inorganic-organic hybrid material can significantly influence its properties. The size and shape of the organic cation can determine the dimensions of the pores and channels within the framework. This "templating" effect allows for the rational design of materials with specific porosities, which is crucial for applications such as catalysis, molecular sieving, and gas storage. scispace.com
Furthermore, the organic component can introduce new functionalities to the hybrid material. The methyl group of 1-methylpiperazine, for example, can modify the hydrophobicity of the internal surfaces of the pores. The ability of the piperazine ring to adopt different conformations (e.g., chair or boat) can also impact the flexibility and dynamic behavior of the framework in response to external stimuli like temperature or the presence of guest molecules.
The design and synthesis of such hybrid materials often involve hydrothermal or solvothermal methods, where the components are reacted in a sealed vessel at elevated temperatures. The resulting crystalline materials can exhibit a wide range of structural diversity and properties, depending on the specific synthesis conditions and the nature of the organic and inorganic precursors. rsc.org
Advanced Analytical Methodologies for 1 Methylpiperazine;phosphoric Acid and Its Derivatives
Spectrophotometric Determination Techniques for Piperazine (B1678402) Phosphates
Spectrophotometry offers a rapid and simple approach for the determination of piperazine and its salts, including piperazine phosphate (B84403). nih.gov These methods are often based on the formation of colored complexes that absorb light in the visible region of the electromagnetic spectrum. A key advantage is the ability to determine piperazine and its salts without requiring a prior separation step. nih.gov The principle involves reacting the analyte with specific reagents to produce a chromophore, whose absorbance is then measured.
One such method involves the interaction of piperazine or its salts with phenothiazine (B1677639) and N-bromosuccinimide in an aqueous methanol (B129727) medium. nih.gov The resulting products exhibit distinct absorption maxima, with measurements typically made at 595 nm. nih.gov This technique has demonstrated adherence to Beer's law in the concentration range of 0.5-5 µg/ml for piperazine salts. nih.gov Another approach for determining phosphate involves its reaction with ammonium (B1175870) molybdate (B1676688) and potassium antimony tartrate in an acidic medium. sydney.edu.au This forms a phosphomolybdic acid complex, which is then reduced by ascorbic acid to an intensely colored molybdenum blue complex. sydney.edu.au
A prominent strategy in the spectrophotometric analysis of piperazine derivatives involves the formation of charge-transfer (CT) or donor-acceptor complexes. nih.govresearchgate.net In these reactions, the piperazine derivative, acting as an electron donor, reacts with an electron acceptor to form a colored complex. nih.govresearchgate.net The intensity of the color, which is measured by a spectrophotometer, is proportional to the concentration of the analyte.
Several reagents have been successfully used as electron acceptors (π-acceptors) for the determination of piperazine derivatives. These include 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which reacts with basic drugs in acetonitrile (B52724) to form an orange-red complex with a maximum absorbance at 460 nm. nih.gov Similarly, iodine can act as a σ-acceptor, reacting with piperazine derivatives in dry 1,2-dichloroethane (B1671644) to form yellow charge-transfer complexes. researchgate.net Another type of reaction is ion-pair complexation, where a basic drug interacts with a dye like bromophenol blue (BPB) in a solvent such as chloroform. nih.gov This interaction produces a stable yellow ion-pair complex that absorbs at 410 nm. nih.gov The stoichiometry of these complexes can vary depending on the specific donor and acceptor molecules involved. researchgate.net
| Method Type | Reagents | Solvent | λmax (nm) | Reference |
|---|---|---|---|---|
| Oxidative Coupling | Phenothiazine, N-bromosuccinimide | Aqueous Methanol | 595 | nih.gov |
| Charge-Transfer Complex | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Acetonitrile | 460 | nih.gov |
| Ion-Pair Complex | Bromophenol blue (BPB) | Chloroform | 410 | nih.gov |
| Charge-Transfer Complex | Iodine | 1,2-dichloroethane | 359-364 | researchgate.net |
Chromatographic Methods (HPLC-UV) and Chemical Derivatization for Analysis
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a powerful tool for the analysis of piperazine and its derivatives. However, compounds like piperazine lack a significant chromophore, meaning they absorb very little UV light, which makes their direct detection at low levels challenging. jocpr.com To overcome this limitation, chemical derivatization is employed. This process involves reacting the analyte with a derivatizing agent to form a new compound (a derivative) that is highly active in the UV spectrum, thus enabling sensitive detection. jocpr.comresearchgate.net
The core of this analytical approach is the selection of a suitable derivatizing reagent that reacts specifically and completely with the target amine. jocpr.comjocpr.com A widely used reagent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with piperazine to form a stable, UV-active derivative. jocpr.comresearchgate.netjocpr.com This allows for the quantification of trace amounts of piperazine in various samples, including active pharmaceutical ingredients (APIs). jocpr.com The method can be validated for linearity, precision, and accuracy over a specific concentration range, for instance, from 30 to 350 ppm. jocpr.comresearchgate.net
For other piperazine derivatives, different reagents may be employed. For example, 1-methyl-4-amino-piperazine (AMP) can be derivatized using benzaldehyde (B42025) to form a stable, UV-active hydrazone. researchgate.nettandfonline.com This derivatization allows for the detection of AMP at low levels using standard HPLC-UV equipment. researchgate.nettandfonline.com Another advanced derivatization reagent, (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid (Pro-PPZ), has been developed for the ultrasensitive detection and chiral separation of amines via HPLC-MS/MS. nih.gov This reagent is created from the reaction of 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (B1340545) (PPZ) and l-proline. nih.gov The resulting diastereomers can then be effectively separated using reversed-phase liquid chromatography. nih.gov
| Analyte | Derivatizing Agent | Column | Mobile Phase Composition | Reference |
|---|---|---|---|---|
| Piperazine | 4-chloro-7-nitrobenzofuran (NBD-Cl) | Chiralpak IC | Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v) | jocpr.com |
| 1-methyl-4-amino-piperazine (AMP) | Benzaldehyde | Not Specified | Not Specified | researchgate.nettandfonline.com |
| Chiral Amines | (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid (Pro-PPZ) | ODS (Reversed-Phase) | Not Specified | nih.gov |
Mass Spectrometry (e.g., MALDI TOF) for Compound Characterization
Mass spectrometry (MS) is an invaluable analytical technique for determining the molecular weight and elucidating the structure of compounds. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a "soft" ionization technique particularly useful for the analysis of a wide range of molecules, including small organic compounds and large polymers, as it causes minimal fragmentation. jeol.comnih.gov While often associated with high molecular weight samples, the use of ultra-high mass resolving power instruments allows MALDI to be effectively applied to the analysis of low-molecular-weight compounds by distinguishing analyte ions from matrix interference. jeol.com
In the context of piperazine derivatives, high-resolution mass spectrometry (HRMS) is used to confirm the identity of newly synthesized compounds. nih.gov The technique provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. jeol.com For characterization, the compound is mixed with a matrix material, such as α-Cyano-4-hydroxycinnamic acid (CHCA), and deposited on a target plate. jeol.com A laser irradiates the sample, causing desorption and ionization, and the resulting ions are accelerated into a flight tube. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for the generation of a mass spectrum. nih.gov This method can confirm the molecular weight and, through analysis of isotopic patterns and fragmentation in TOF-TOF experiments, verify the structure and end-group functionalization of the characterized compounds. jeol.comsigmaaldrich.com
| Technique | Application | Key Information Obtained | Reference |
|---|---|---|---|
| MALDI-TOF MS | Small Molecule Analysis | Accurate mass measurements, elemental composition, structural information from fragmentation (TOF-TOF). | jeol.com |
| LC/MS-TOF (HRMS) | Characterization of synthesized piperazine derivatives. | High-resolution mass spectra for structural confirmation. | nih.gov |
| MALDI-TOF MS | Polymer End-Group Analysis | Confirmation of end-group fidelity and molecular weight distribution. | nih.govsigmaaldrich.com |
Role of Phosphoric Acid in Buffer Systems for Analytical Separations
In reversed-phase HPLC, the mobile phase plays a critical role in controlling the retention and selectivity of the separation. chromatographyonline.com The pH of the mobile phase is a particularly important parameter as it influences the ionization state of the analytes, which in turn affects their interaction with the stationary phase. phenomenex.com Buffer solutions are used to resist changes in pH and ensure that the mobile phase pH remains stable, leading to reproducible retention times and reliable chromatographic performance. phenomenex.com
Phosphoric acid and its conjugate bases (phosphates) are among the most common buffer systems used in HPLC. chromatographyonline.com A key advantage of phosphoric acid is its three ionizable hydrogens, which allows it to form effective buffers over a wide pH range, particularly around pH 2, 7, and 10. chromatographyonline.com For the analysis of basic compounds like piperazine derivatives, controlling the pH is essential for achieving good peak shape and resolution. Phosphoric acid is also transparent to UV light down to 200 nm, making it highly compatible with UV detection. chromatographyonline.com However, it is not volatile, which generally makes it unsuitable for LC-MS applications, and it can have poor solubility in high concentrations of acetonitrile. chromatographyonline.com
Optimizing the mobile phase composition is a critical step in developing a robust HPLC method. This involves adjusting the solvent ratio (e.g., water and acetonitrile or methanol), the buffer concentration, and the pH to achieve the desired separation. mastelf.comresearchgate.net Phosphoric acid is frequently used to adjust the mobile phase to a specific acidic pH. researchgate.netresearchgate.net
For instance, in the separation of a mixture of herbicides, an optimal mobile phase was found to be a 60:40 (v/v) mixture of methanol and water, with the pH adjusted to 4.6 using phosphoric acid. researchgate.net In another HPLC method for piperazine, the mobile phase consisted of a gradient elution using two phases: Phase A was 30:70 (v/v) methanol:water and Phase B was 90:10 (v/v) methanol:water, with both phases containing 0.15 mL of phosphoric acid. researchgate.net The pH adjustment helps to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase and ensures that ionizable analytes are in a single ionic form, leading to sharper, more symmetrical peaks and improved retention. chromatographyonline.comphenomenex.com The concentration of the organic solvent and the pH are fine-tuned to balance analysis time with chromatographic resolution. researchgate.net
| Analytes | Mobile Phase Details | Purpose of Phosphoric Acid | Reference |
|---|---|---|---|
| Piperazine | Gradient of Methanol/Water + 0.15 mL Phosphoric Acid + 5 mM Heptane Sulfonic Acid. | pH control for improved peak shape and retention. | researchgate.net |
| Herbicide Mixture | Methanol:Water (60:40, v/v), pH adjusted to 4.6. | pH adjustment to optimize separation and resolution. | researchgate.net |
| Risperidone & 9-OH-Risperidone | 0.05 M KH2PO4 pH 3.7: Acetonitrile (94:6, v/v) + 0.3% triethylamine. | Component of the phosphate buffer system to maintain a stable, low pH. | ejurnal-analiskesehatan.web.id |
Emerging Research Directions and Future Perspectives
Exploration of Novel 1-Methylpiperazine-Phosphate Architectures
A significant frontier in the study of 1-methylpiperazine (B117243);phosphoric acid lies in the exploration of its crystal engineering and the formation of diverse solid-state architectures. The ability of the 1-methylpiperazinium cation to act as a hydrogen bond donor and the various phosphate (B84403) anions (H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻) to act as hydrogen bond acceptors creates a rich landscape for constructing novel supramolecular networks.
Researchers are investigating how to control the dimensionality and topology of these structures by modifying reaction conditions such as solvent, temperature, and stoichiometry. The goal is to create one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) frameworks. The structural precedent for 1-methylpiperazine forming complex, hydrogen-bonded crystalline solids is established, as seen in the structure of 1-methylpiperazine-1,4-diium aquapentafluoroferrate(III) hydrate (B1144303), where the organic cations are integrated into a network with inorganic anions and water molecules. researchgate.net The insights gained from such structures are crucial for designing new materials where the phosphate group is the primary anionic component. Future work will likely focus on incorporating other functional molecules into these lattices to create multi-component crystals with unique optical, electronic, or magnetic properties.
Advanced Computational Modeling for Complex Systems
Computational chemistry is becoming an indispensable tool for predicting and understanding the behavior of 1-methylpiperazine-phosphate systems. Advanced computational modeling, particularly using Density Functional Theory (DFT), allows for the in silico investigation of these complexes before their synthesis. These methods can accurately predict geometric parameters, vibrational frequencies, and the energies of the crucial hydrogen bonds that define the supramolecular architecture.
Future research will increasingly rely on these models to:
Screen for stable crystal polymorphs and predict their structures.
Simulate the interactions between the 1-methylpiperazinium phosphate ion pairs and solvent molecules.
Understand the electronic structure and charge distribution, which are key to predicting reactivity and potential applications.
Model the behavior of these compounds at interfaces, providing insights into their roles in catalysis and surface chemistry.
This computational-first approach can accelerate the discovery of new materials by identifying the most promising structures for experimental synthesis, as has been demonstrated in the theoretical studies of related aminophosphine (B1255530) compounds. tandfonline.com
Development of New Synthetic Strategies for Targeted Compounds
While the simple acid-base reaction between 1-methylpiperazine and phosphoric acid is straightforward, emerging research is focused on developing more sophisticated synthetic strategies to create targeted compounds with specific functionalities. chemicalbook.comgoogle.com This includes methods for controlling the degree of protonation and the specific phosphate anion incorporated into the final structure.
Future synthetic explorations are expected to include:
Solvothermal Synthesis: Using high temperatures and pressures to encourage the formation of dense, highly crystalline, and potentially novel phases that are inaccessible under ambient conditions.
Mechanochemistry: Employing solvent-free grinding techniques to produce 1-methylpiperazine-phosphate salts and co-crystals, offering a greener and more efficient synthetic route.
Functionalization: Developing multi-step syntheses where the 1-methylpiperazine-phosphate unit is attached to larger molecules, polymers, or inorganic supports. This could involve first synthesizing a derivative of 1-methylpiperazine and then reacting it with a phosphorus-containing compound. tandfonline.comresearchgate.net
These advanced strategies will enable the creation of materials where the ionic unit is precisely placed to perform a specific function, such as acting as a catalytic site or a recognition point in a sensor.
Table 1: Potential Synthetic Routes for 1-Methylpiperazine-Phosphate Compounds
| Synthetic Strategy | Description | Potential Outcome |
|---|---|---|
| Aqueous Acid-Base Reaction | Direct mixing of 1-methylpiperazine and phosphoric acid in water. | Simple 1-methylpiperazinium phosphate salts. |
| Solvothermal Synthesis | Reaction in a sealed vessel at elevated temperature and pressure. | Novel crystalline phases with high thermal stability. |
| Mechanochemical Grinding | Solvent-free grinding of the solid reactants. | Environmentally friendly production of salts and co-crystals. |
| Multi-step Functionalization | Covalent attachment of the piperazine (B1678402) or phosphate moiety to a larger scaffold. | Functional materials for catalysis or separations. |
Applications in Advanced Chemical Separations and Catalysis
The unique properties of the 1-methylpiperazine-phosphate system make it a promising candidate for applications in catalysis and chemical separations. The piperazine scaffold is recognized as a "privileged structure" in chemistry, capable of interacting with a variety of molecules.
In catalysis, chiral phosphoric acids have already been successfully used to catalyze reactions to produce chiral piperazines. thieme-connect.de This suggests that chiral salts formed from 1-methylpiperazine and a chiral phosphoric acid derivative could themselves act as organocatalysts for asymmetric synthesis. The bifunctional nature of the compound, possessing both an acidic (phosphate) and basic (unprotonated nitrogen, if present) character, could enable it to catalyze tandem reactions.
For chemical separations, 1-methylpiperazine has been used to create anion-exchange stationary phases for chromatography. sigmaaldrich.comchemicalbook.comchemicalbook.com By immobilizing 1-methylpiperazinium phosphate onto a solid support like silica (B1680970) or a polymer resin, new materials for ion-exchange chromatography could be developed. These materials could show high selectivity for specific anions, driven by the strong and directional hydrogen bonding capabilities of the phosphate group.
Fundamental Studies on Interfacial Chemistry and Adsorption Phenomena
A key area of future research involves understanding the behavior of 1-methylpiperazine-phosphate compounds at interfaces, such as liquid-solid and liquid-liquid boundaries. The adsorption of these ionic species onto surfaces is fundamental to their application in areas like corrosion inhibition and surface modification.
Piperazine-based compounds are known to be effective corrosion inhibitors, a property attributed to their ability to adsorb onto metal surfaces and form a protective layer. chemicalbook.com The fast adsorption rate is a notable advantage. chemicalbook.com Fundamental studies will likely use surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) to investigate:
The orientation and packing of adsorbed 1-methylpiperazinium phosphate on various metal and metal oxide surfaces.
The role of the phosphate anion in enhancing adhesion to the surface, potentially improving corrosion resistance compared to 1-methylpiperazine alone.
The thermodynamics and kinetics of the adsorption process, providing a deeper understanding of the underlying protection mechanism.
These fundamental studies are crucial for the rational design of next-generation corrosion inhibitors and for developing new methods to functionalize surfaces for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
